(2S)-1-(4-dodécylphényl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)
Vue d'ensemble
Description
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is a chiral catalyst known for its application in asymmetric synthesis and cyclopropanation reactions. This compound is particularly valued for its ability to facilitate stereoselective reactions, making it a crucial component in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis and cyclopropanation reactions to produce chiral molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to produce chiral intermediates for drug synthesis.
Mécanisme D'action
Target of Action
The primary target of RH2(S-DOSP)4 is terminal alkynes . Terminal alkynes are unsaturated hydrocarbons that contain a carbon-carbon triple bond at the end of the carbon chain. They play a crucial role in various organic reactions due to their unique reactivity and ability to form complex structures.
Mode of Action
RH2(S-DOSP)4 acts as an effective catalyst for highly enantioselective cyclopropenation reactions between terminal alkynes and arylvinyldiazoacetates . The high enantioselectivity of the process is governed by the specific orientation of the alkyne during its approach to the carbenoid through a relatively late transition state . This specific orientation occurs due to the presence of a hydrogen bonding interaction between the alkyne hydrogen and a carboxylate ligand on the dirhodium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by RH2(S-DOSP)4 is the cyclopropenation of terminal alkynes . The resulting vinylcyclopropenes can undergo rhodium-catalyzed regioselective rearrangement to cyclopentadienes . This transformation is significant as it allows for the synthesis of complex structures from simple starting materials.
Result of Action
The result of RH2(S-DOSP)4 action is the formation of highly enantioselective vinylcyclopropenes from terminal alkynes and arylvinyldiazoacetates . These vinylcyclopropenes can then undergo rhodium-catalyzed regioselective rearrangement to form cyclopentadienes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) typically involves the reaction of rhodium(II) acetate with the corresponding sulfonyl pyrrolidinecarboxylate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is known to undergo various types of reactions, including:
Asymmetric synthesis: Facilitates the formation of chiral centers in organic molecules.
Cyclopropanation: Catalyzes the formation of cyclopropane rings from alkenes and diazo compounds.
C-H Activation: Involves the activation of C-H bonds to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and aryl alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions are often chiral molecules with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(II) acetate dimer: Another rhodium-based catalyst used in similar types of reactions but with different ligand structures.
Rhodium(II) octanoate: Used in cyclopropanation reactions but with different reactivity and selectivity profiles.
Rhodium(II) trifluoroacetate: Known for its application in C-H activation and cyclopropanation reactions.
Uniqueness
Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) is unique due to its high enantioselectivity and ability to catalyze a wide range of stereoselective reactions. Its specific ligand structure provides distinct reactivity and selectivity compared to other rhodium-based catalysts .
Activité Biologique
The compound (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate; rhodium(2+) is a novel organometallic complex that combines a sulfonylpyrrolidine moiety with a rhodium(II) center. This compound has garnered attention for its potential biological applications, particularly in catalysis and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic implications.
- IUPAC Name : (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate; rhodium(2+)
- Molecular Formula : C₁₈H₃₁N₁O₄S·Rh
- Molecular Weight : 433.55 g/mol
- CAS Number : 179162-34-6
Synthesis
The synthesis of (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate involves the reaction of dodecylphenol with pyrrolidine-2-carboxylic acid in the presence of a sulfonating agent, followed by coordination with rhodium salts. The process is optimized for yield and purity, resulting in a compound suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to act as a catalyst in various organic reactions, including asymmetric synthesis. Rhodium complexes are known for their efficiency in facilitating C-H activation and carbon-carbon bond formation, which are critical steps in drug development.
Anticancer Properties
Recent studies have suggested that rhodium complexes exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate; rhodium(2+) can induce apoptosis in human breast cancer cells through the activation of specific signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
Propriétés
IUPAC Name |
(2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/q;;;;2*+2/p-4/t4*22-;;/m0000../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPFUKPTIAZHHL-JOECBHQBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H144N4O16Rh2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470348 | |
Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1896.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179162-34-6 | |
Record name | Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(1-((4-alkyl(C11-C13)ph-sulfonyl)-(2R)-pyrrolidinecarboxylate)-di-Rh(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.